REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[F:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([F:15])[C:10]([C:16]#[N:17])=[C:9]([F:18])[C:8]=1[F:19].[OH2:20]>>[F:6][C:7]1[C:12]([C:13]([NH2:14])=[O:20])=[C:11]([F:15])[C:10]([C:16]([NH2:17])=[O:2])=[C:9]([F:18])[C:8]=1[F:19]
|
Name
|
|
Quantity
|
1048.74 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350.13 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C#N)F)C#N)F)F
|
Name
|
ice
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
kept cooled
|
Type
|
ADDITION
|
Details
|
was added piece meal to the cooled solution
|
Type
|
ADDITION
|
Details
|
After completion of this addition
|
Type
|
STIRRING
|
Details
|
the reaction solution in the flask was stirred for one hour while the inner temperature of the flask
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
was kept at 90 to 100° C.
|
Type
|
CUSTOM
|
Details
|
from exceeding 60° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
A white solid which was precipitated
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
washed with 1000 g of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)N)F)C(=O)N)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.73 mol | |
AMOUNT: MASS | 407.95 g | |
YIELD: PERCENTYIELD | 98.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |